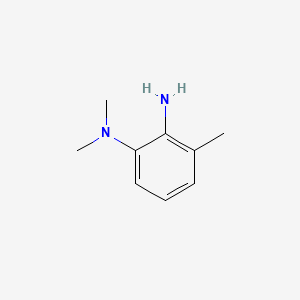

1,2-Benzenediamine,n1,n1,3-trimethyl-

Description

Properties

IUPAC Name |

1-N,1-N,3-trimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-5-4-6-8(9(7)10)11(2)3/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTYBPGQJHROFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediamine,n1,n1,3-trimethyl- can be synthesized through various synthetic routes. One common method involves the methylation of 1,2-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically requires a solvent like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenediamine,n1,n1,3-trimethyl- often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine,n1,n1,3-trimethyl- undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1,2-Benzenediamine,n1,n1,3-trimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine,n1,n1,3-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,2-Benzenediamine,N1,N1,3-trimethyl-

- CAS Registry Number : 183251-83-4

- Molecular Formula : C₉H₁₄N₂

- Molecular Weight : 150.22 g/mol

- Structure : A benzene ring with two amine groups at positions 1 and 2. The N1 nitrogen is dimethyl-substituted, and a methyl group is attached to the benzene ring at position 3 (meta to the amines) .

Key Features: The compound is distinguished by its substitution pattern: two methyl groups on the N1 amine and a third methyl group on the aromatic ring.

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2-Benzenediamine Derivatives

The following table summarizes key structural and molecular differences:

Key Structural and Functional Differences

Substitution Effects: Steric Hindrance: The N1,N1,3-trimethyl derivative has greater steric bulk compared to o-phenylenediamine or mono-methylated analogues. This may reduce its utility in reactions requiring planar coordination (e.g., with transition metals) . In contrast, nitro-substituted analogues (e.g., 3-nitro derivatives) exhibit electron-withdrawing effects, altering redox properties .

Solubility Trends :

- Unsubstituted o-phenylenediamine is water-soluble, whereas methylated derivatives (e.g., N1,N1,N2,N2-tetramethyl) are likely hydrophobic due to increased alkylation .

Applications :

Biological Activity

1,2-Benzenediamine, n1,n1,3-trimethyl- (CAS No. 183251-83-4) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its trimethyl substitution on the benzene ring, which influences its reactivity and interactions with biological targets.

Molecular Formula: C₉H₁₄N₂

Molecular Weight: 150.23 g/mol

Structure: The compound features a benzene ring with two amino groups at the 1 and 2 positions and three methyl groups attached to the nitrogen atom at the n1 position.

1,2-Benzenediamine, n1,n1,3-trimethyl- exhibits biological activity primarily through its interaction with various enzymes and proteins. It has been noted for its role in enzyme inhibition and protein interactions, which are critical for its potential therapeutic applications. The mechanism involves binding to the active or allosteric sites of enzymes, leading to alterations in their conformation and function.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in critical metabolic pathways. For instance:

- Inhibition of STAT3 : A study found that derivatives of benzenediamine showed significant inhibition of the STAT3 protein, which is implicated in various cancers. The IC50 value for one derivative was reported as 15.8 ± 0.6 µM .

- Protein-Protein Interactions : The compound has been employed in studies aimed at disrupting protein-protein interactions (PPIs), which are essential for many cellular processes .

Applications in Medicine

1,2-Benzenediamine, n1,n1,3-trimethyl- is being investigated for its potential use in pharmaceuticals:

- Anticancer Agents : Its ability to inhibit key proteins involved in cancer progression makes it a candidate for developing new anticancer therapies.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further research is needed to elucidate its efficacy and mechanisms.

Case Studies

Several case studies have highlighted the biological relevance of 1,2-benzenediamine derivatives:

Comparison with Related Compounds

The biological activity of 1,2-benzenediamine, n1,n1,3-trimethyl- can be contrasted with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2-Benzenediamine | No methyl groups | Lower hydrophobicity; less reactive. |

| 1,3-Benzenediamine | Different substitution pattern | Varied reactivity; different applications. |

| 1,4-Benzenediamine | Positional isomer | Distinct chemical properties; unique applications. |

Q & A

Basic: What spectroscopic methods are most effective for confirming the regioselectivity of methylation in 1,2-Benzenediamine, N1,N1,3-trimethyl-?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity. For example:

- ¹H NMR : Methyl groups at N1 and N3 positions will exhibit distinct splitting patterns due to their proximity to aromatic protons. Integration ratios can verify the number of methyl substituents (e.g., two methyl groups at N1 vs. one at N3).

- 13C NMR : Chemical shifts for methyl carbons (~30–40 ppm) and aromatic carbons adjacent to amine groups (~110–130 ppm) provide structural confirmation .

- 2D NMR (HSQC, COSY) : Resolves ambiguities in overlapping signals by correlating proton and carbon shifts, especially in aromatic regions .

Basic: How can synthetic routes for 1,2-Benzenediamine, N1,N1,3-trimethyl- be optimized to minimize byproducts?

Answer:

Key strategies include:

- Controlled Alkylation : Use methyl iodide in a stepwise manner under inert conditions (e.g., N₂ atmosphere) to prevent over-alkylation. For example, methylating 1,2-benzenediamine first at N1, then introducing the third methyl group at N3 using a bulky base (e.g., LDA) to enhance regiocontrol .

- pH Modulation : Maintain alkaline conditions (pH 10–12) to deprotonate amine groups selectively, reducing side reactions like dimerization .

- Catalytic Systems : Iron chloride (FeCl₃) or zinc acetate can accelerate methylation while suppressing oxidation, as seen in analogous diamine syntheses .

Advanced: How do steric and electronic effects influence the reactivity of 1,2-Benzenediamine, N1,N1,3-trimethyl- in cross-coupling reactions?

Answer:

- Steric Effects : The N1,N1-dimethyl groups create steric hindrance, limiting accessibility to the aromatic ring. This reduces reactivity in Suzuki-Miyaura couplings unless bulky ligands (e.g., SPhos) are used to stabilize intermediates .

- Electronic Effects : Electron-donating methyl groups increase electron density at the aromatic ring, enhancing nucleophilic aromatic substitution (e.g., with nitro groups). However, over-substitution can deactivate the ring toward electrophiles like halogens .

- Computational Validation : Density Functional Theory (DFT) calculations can predict reaction sites by analyzing Fukui indices and frontier molecular orbitals .

Advanced: What contradictions exist in reported physicochemical properties (e.g., melting point) of this compound, and how can they be resolved experimentally?

Answer:

Discrepancies in melting points (e.g., 157–161°C vs. 196–201°C in similar diamines ) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. DMSO) and analyze via Differential Scanning Calorimetry (DSC) to identify polymorphic forms.

- Purity Issues : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Preparative HPLC can isolate pure fractions for re-testing .

- Oxidative Degradation : Conduct stability studies under varying oxygen levels (e.g., inert vs. ambient conditions) to assess degradation pathways .

Basic: What safety protocols are essential when handling 1,2-Benzenediamine, N1,N1,3-trimethyl- in the laboratory?

Answer:

- Air Sensitivity : Store under argon or nitrogen to prevent oxidation, as tertiary amines can form unstable N-oxides .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize acidic residues (e.g., from alkylation steps) with sodium bicarbonate before disposal .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with targets like cytochrome P450 enzymes. Focus on hydrogen bonding between the amine groups and active-site residues (e.g., glutamic acid) .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) to prioritize in vitro testing .

Basic: What chromatographic techniques are suitable for separating 1,2-Benzenediamine, N1,N1,3-trimethyl- from its synthetic intermediates?

Answer:

- Reverse-Phase HPLC : Use a gradient elution (water/acetonitrile with 0.1% TFA) on a C18 column. Retention times correlate with hydrophobicity (methylated derivatives elute later) .

- Ion-Exchange Chromatography : Separate unreacted starting materials (e.g., 1,2-benzenediamine) based on protonation states at pH 4.5 .

- TLC Validation : Silica gel plates with ethyl acetate/hexane (3:7) and ninhydrin staining detect amine-containing intermediates .

Advanced: Why might NMR spectra of this compound show unexpected splitting patterns, and how can these be interpreted?

Answer:

- Dynamic Effects : Restricted rotation around the N–C(aromatic) bond at room temperature can split methyl proton signals into doublets. Variable-temperature NMR (e.g., −40°C to 60°C) confirms this via coalescence .

- Solvent Anisotropy : Aromatic solvents (e.g., benzene-d₆) induce ring-current shifts, altering chemical shifts by up to 0.5 ppm. Compare spectra in DMSO-d₆ vs. CDCl₃ for consistency .

- Impurity Peaks : Trace solvents (e.g., residual THF) may appear as singlet peaks. Use deuterated solvents and pre-dry samples over molecular sieves .

Basic: How can the compound’s stability under varying pH conditions be assessed for storage or reaction planning?

Answer:

- pH-Rate Profiling : Incubate samples in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) or LC-MS. Tertiary amines are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .

- Accelerated Stability Testing : Use Arrhenius kinetics (e.g., 40°C/75% RH for 6 months) to predict shelf life .

Advanced: What mechanistic insights explain contradictory catalytic activity of this compound in oxidation vs. reduction reactions?

Answer:

- Oxidation : The electron-rich aromatic ring donates electrons to oxidants (e.g., H₂O₂), forming reactive intermediates like nitroxide radicals. This is inhibited by steric shielding from methyl groups .

- Reduction : Methyl groups increase steric hindrance, limiting access to catalytic metal surfaces (e.g., Pd/C). Competitive adsorption studies via Langmuir isotherms quantify this effect .

- In Situ Spectroscopy : Operando Raman spectroscopy tracks intermediate species during catalytic cycles to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.